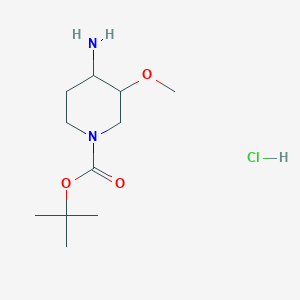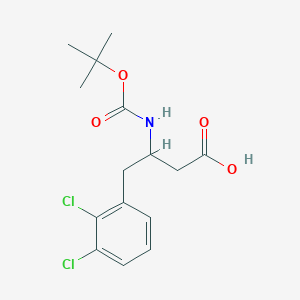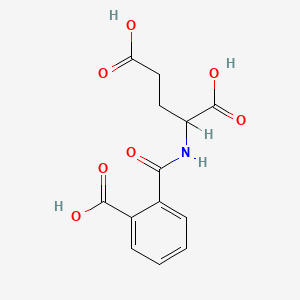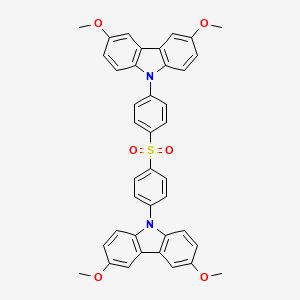
cis-4-Amino-1-Boc-3-methoxy-piperidinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-Amino-1-Boc-3-methoxy-piperidinehydrochloride: is a chemical compound with the molecular formula C11H23ClN2O3 . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Amino-1-Boc-3-methoxy-piperidinehydrochloride typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of a methoxy group at the 3-position of the piperidine ring. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions. For example, the Boc protection can be achieved using Boc anhydride in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and selectivity. These processes can include catalytic hydrogenation and reductive amination steps, often using catalysts like Raney nickel or palladium on carbon .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.
Reduction: Reduction reactions can target the Boc-protected amino group, leading to the formation of free amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or Raney nickel catalysts.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of free amines.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, cis-4-Amino-1-Boc-3-methoxy-piperidinehydrochloride serves as a building block for the construction of more complex molecules. It is particularly valuable in the synthesis of heterocyclic compounds and natural product analogs .
Biology and Medicine: This compound is used in the development of pharmaceuticals, especially those targeting the central nervous system. Its derivatives have shown potential as therapeutic agents for various neurological disorders .
Industry: In the chemical industry, it is used as an intermediate in the production of agrochemicals and other fine chemicals. Its unique structure allows for the creation of compounds with specific desired properties .
Mechanism of Action
The mechanism of action of cis-4-Amino-1-Boc-3-methoxy-piperidinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under physiological conditions, allowing the free amine to interact with its target. This interaction can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
- cis-4-Amino-N-Boc-L-proline methyl ester hydrochloride
- cis-4-(Boc-amino)-1-methylcyclohexanol
Comparison: While cis-4-Amino-1-Boc-3-methoxy-piperidinehydrochloride shares structural similarities with these compounds, its unique methoxy group at the 3-position of the piperidine ring distinguishes it. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound in various applications .
Properties
Molecular Formula |
C11H23ClN2O3 |
|---|---|
Molecular Weight |
266.76 g/mol |
IUPAC Name |
tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4;/h8-9H,5-7,12H2,1-4H3;1H |
InChI Key |
BNXCTBDXQMLEQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Rac-(1r,5r,8s)-2-azabicyclo[3.3.1]nonan-8-ol hydrochloride](/img/structure/B12303704.png)



![[6-[[9-(Benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B12303712.png)
![2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum](/img/structure/B12303713.png)



![tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate](/img/structure/B12303732.png)
